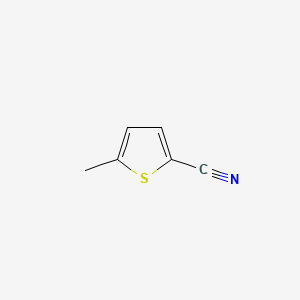

5-Methylthiophene-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223386. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-5-2-3-6(4-7)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQRZWYCXAXPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310260 | |

| Record name | 5-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72835-25-7 | |

| Record name | 72835-25-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylthiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLTHIOPHENE-2-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73AV9JBZ5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 5-Methylthiophene-2-carbonitrile

An In-depth Technical Guide to the Synthesis of 5-Methylthiophene-2-carbonitrile

Executive Summary

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of more complex molecular architectures.[1][2][3] Its utility stems from the versatile reactivity of the nitrile group, which can be transformed into various functionalities such as amines, amides, and carboxylic acids. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical considerations of three major synthetic pathways: the direct oxidative cyanation of an aldehyde, the classic Sandmeyer reaction from an amino precursor, and modern palladium-catalyzed cross-coupling reactions from halo-thiophenes. By comparing these methodologies, this document aims to equip the practicing scientist with the knowledge to make informed decisions based on factors such as precursor availability, scalability, yield, and safety.

Introduction: The Significance of Thiophene-Based Nitriles

The thiophene ring is a privileged scaffold in drug discovery, present in numerous marketed pharmaceuticals. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. When functionalized with a nitrile group, the synthetic versatility of the thiophene core is significantly enhanced. Aryl nitriles are not only stable intermediates but also feature in a range of pharmaceuticals, including the antineoplastic agent Letrozole and the antidepressant Citalopram.[2][3] this compound, with its specific substitution pattern, offers a precise vector for molecular elaboration, making robust and efficient synthetic access a critical objective for synthetic chemists.

Chapter 1: Direct Synthesis from 5-Methyl-2-thiophenecarboxaldehyde

One of the most direct and high-yielding methods for the begins with the readily available 5-methyl-2-thiophenecarboxaldehyde. This one-pot reaction is an oxidative cyanation process that converts the aldehyde functional group directly into a nitrile.

Mechanistic Rationale

The transformation of an aldehyde to a nitrile typically involves the formation of an intermediate, such as an oxime, followed by dehydration. However, this reported procedure achieves the conversion in a single step using a combination of sodium bromate (NaBrO₃) as the oxidant and aqueous ammonia as the nitrogen source in an acetic acid medium. The aldehyde first reacts with ammonia to form an imine. The imine is then oxidized by sodium bromate in situ to the corresponding nitrile. The acetic acid serves as both a solvent and a catalyst for imine formation. This approach is advantageous due to its operational simplicity and high atom economy.

Experimental Workflow: Oxidative Cyanation

The following diagram illustrates the workflow for this synthetic approach.

Caption: Workflow for the from its aldehyde precursor.

Detailed Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of this compound.[4]

-

Reaction Setup: In a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 6.3 g (50 mmol) of 5-methyl-2-thiophenecarboxaldehyde, 3.0 g (20 mmol) of sodium bromate, 10 mL of acetic acid, and 5 g of 25% aqueous ammonia solution.

-

Heating: The reaction mixture is heated to 80°C and stirred for 4 hours.

-

Workup: Upon completion, the mixture is cooled to room temperature and diluted by adding 30 mL of water and 50 mL of diethyl ether.

-

Extraction and Washing: The organic phase is separated and washed sequentially with water and saturated aqueous sodium chloride solution.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, and the ether is removed by distillation under reduced pressure to yield the crude product.

-

Purification: The crude oily product is purified by Kugelrohr distillation to obtain the final product as a colorless oil.

| Parameter | Result | Source |

| Yield | 96.0% | [4] |

| Purity (HPLC) | 94.0% (area percentage) | [4] |

| Appearance | Colorless oil | [4] |

| Verification | LC-MS [M-1]⁺ = 122 | [4] |

Chapter 2: Synthesis via Nucleophilic Aromatic Substitution

A more traditional and widely applicable strategy for installing a nitrile group on an aromatic ring involves nucleophilic substitution of a suitable precursor, typically an amine (via a diazonium salt) or a halide.

The Sandmeyer Reaction: A Classic Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a method to convert primary aromatic amines into a wide variety of functional groups, including nitriles.[5][6] The reaction proceeds in two main stages: diazotization of the amine, followed by displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[7][8]

The process begins with the treatment of the starting amine, 2-amino-5-methylthiophene, with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly reactive. In the second step, the diazonium salt solution is added to a solution of copper(I) cyanide (CuCN). A single-electron transfer from the copper(I) to the diazonium salt generates an aryl radical and nitrogen gas.[5][7] The aryl radical then reacts with the cyanide species to form the final product, regenerating the copper(I) catalyst.

Caption: General workflow of the Sandmeyer reaction for nitrile synthesis.

-

Temperature Control: The diazotization step is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining the reaction temperature between 0 and 5°C is critical to prevent decomposition and unwanted side reactions.

-

Safety: The use of highly toxic cyanide salts (CuCN, KCN, NaCN) requires strict safety protocols, including handling in a well-ventilated fume hood and having appropriate quenching and disposal procedures in place.[9][10]

-

Purity of Starting Material: The purity of the starting 2-amino-5-methylthiophene is crucial, as impurities can interfere with the diazotization process.

Palladium-Catalyzed Cyanation: A Modern Perspective

In recent decades, palladium-catalyzed cross-coupling reactions have become a dominant tool for C-C and C-heteroatom bond formation. The cyanation of aryl halides and pseudohalides (like triflates) offers a milder and often more functional-group-tolerant alternative to the Sandmeyer and Rosenmund-von Braun reactions.[2][3][11]

This reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a cyanide source. The generally accepted mechanism proceeds through a catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the starting material (e.g., 5-bromo-2-methylthiophene), forming a Pd(II) intermediate.

-

Transmetalation/Cyanide Exchange: The cyanide anion from the cyanide source (e.g., Zn(CN)₂, KCN) displaces the halide on the palladium complex. The choice of cyanide source is critical; zinc cyanide is often preferred as it can mitigate catalyst poisoning by free cyanide ions.[2]

-

Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium center, forming the C-CN bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: A simplified catalytic cycle for the palladium-catalyzed cyanation of an aryl halide (Ar-X).

This generalized protocol is based on modern palladium-catalyzed cyanation methods.[2]

-

Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and the cyanide source (e.g., Zn(CN)₂).

-

Reagent Addition: Add the solvent (e.g., DMF or DMA), followed by 5-bromo-2-methylthiophene.

-

Reaction: Heat the mixture to the specified temperature (typically 80-120°C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with aqueous sodium bicarbonate and brine. Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield the final product.

Chapter 3: Comparative Analysis of Synthetic Routes

The choice of synthetic route is a critical decision in process development, guided by a balance of scientific, economic, and safety considerations.

| Feature | Oxidative Cyanation | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |

| Starting Material | 5-Methyl-2-thiophenecarboxaldehyde | 2-Amino-5-methylthiophene | 5-Halo-2-methylthiophene (Br, Cl) |

| Key Reagents | NaBrO₃, NH₄OH, Acetic Acid | NaNO₂, Acid, CuCN | Pd catalyst, Ligand, Cyanide source (e.g., Zn(CN)₂) |

| Typical Yield | Very High (e.g., 96%)[4] | Moderate to Good | Good to Excellent |

| Reaction Conditions | Moderate (80°C) | Low temperature (0-5°C) followed by moderate heating | Moderate to High (80-120°C) |

| Scalability | Good; one-pot procedure is favorable. | Challenging due to unstable diazonium intermediate and heat management. | Excellent; widely used in industry. |

| Safety Concerns | Standard handling of oxidant and acid. | Highly toxic CuCN; unstable diazonium salts can be explosive if isolated. | Toxic cyanide sources; expensive and pyrophoric ligands/catalysts. |

| Advantages | High yield, direct, one-pot. | Well-established, uses inexpensive reagents. | High functional group tolerance, reproducible, milder than older methods. |

| Disadvantages | Substrate scope may be limited. | Stoichiometric copper waste, safety issues with cyanide and diazonium salts. | High cost of catalyst/ligand, potential for catalyst poisoning.[2] |

Conclusion

The can be accomplished through several effective routes, each with distinct advantages and challenges. The direct oxidative cyanation of 5-methyl-2-thiophenecarboxaldehyde stands out for its simplicity and exceptional yield, making it an excellent choice for lab-scale synthesis when the aldehyde is readily available.[4] The Sandmeyer reaction, while a classic and powerful tool, presents significant safety and scalability hurdles associated with diazonium intermediates and toxic cyanide reagents. For broader substrate scopes, increased functional group tolerance, and scalability, palladium-catalyzed cyanation represents the state-of-the-art.[2][3] The selection of the optimal synthetic pathway will ultimately depend on the specific project requirements, including scale, cost, available starting materials, and safety infrastructure.

References

-

Sandmeyer reaction. Wikipedia. [Link]

-

Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Wiley Online Library. [Link]

-

Cyanation. Wikipedia. [Link]

-

Sandmeyer Reaction. SynArchive. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health (NIH). [Link]

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). [Link]

- Process for the transition metal catalyzed cyanation of aryl/vinyl halides.

-

Cyanide-Free Synthesis of Thiocyanates and Cyanamides. ChemistryViews. [Link]

-

Catalytic Cyanation of C–N Bonds with CO2/NH3. National Institutes of Health (NIH). [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound CAS#: 72835-25-7 [m.chemicalbook.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. byjus.com [byjus.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyanide-Free Synthesis of Thiocyanates and Cyanamides - ChemistryViews [chemistryviews.org]

- 10. WO2019068707A1 - Process for the transition metal catalyzed cyanation of aryl/vinyl halides - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 5-Methylthiophene-2-carbonitrile (CAS No. 72835-25-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 5-Methylthiophene-2-carbonitrile, a versatile heterocyclic compound with significant applications in pharmaceutical development, agrochemical formulations, and materials science. This document details its chemical and physical properties, provides a validated synthesis protocol, explores its current and potential applications, and outlines essential safety and handling procedures. The CAS number for this compound is 72835-25-7.[1][2][3][4][5] This guide is intended to serve as a critical resource for researchers and professionals engaged in organic synthesis and drug discovery.

Introduction and Core Concepts

This compound, also known as 2-Cyano-5-methylthiophene, is an aromatic heterocyclic compound distinguished by its thiophene ring functionalized with a methyl and a cyano group.[1][6] This unique structure imparts significant reactivity and makes it a valuable building block in the synthesis of more complex molecules.[1] Its utility is particularly noted in the creation of biologically active molecules, which is a cornerstone of drug discovery and development.[1] Furthermore, its electronic properties have garnered interest in the field of materials science, specifically in the development of conductive polymers and organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The following table summarizes its key properties.

| Property | Value | Source(s) |

| CAS Number | 72835-25-7 | [1][2][3][5] |

| Molecular Formula | C₆H₅NS | [1][2][3] |

| Molecular Weight | 123.17 g/mol | [1][4] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1] |

| Boiling Point | 90 °C at 10 mmHg | [1] |

| Density | 1.12 g/cm³ | [1] |

| Refractive Index | n20D 1.56 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Cyano-5-methylthiophene | [1][6] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly achieved through the oxidation of 5-methyl-2-thiophenecarboxaldehyde. The following protocol is a well-established method.

Materials and Reagents

-

5-methyl-2-thiophenecarboxaldehyde

-

Sodium bromate

-

Acetic acid

-

25% Ammonia solution

-

Water

-

Ether

-

Anhydrous sodium sulfate

-

23% Aqueous sodium hydroxide solution

-

Saturated aqueous sodium chloride solution

Step-by-Step Experimental Procedure

-

Reaction Setup: In a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, combine 6.3 g (50 mmol) of 5-methyl-2-thiophenecarboxaldehyde, 3.0 g (20 mmol) of sodium bromate, 10 mL (174 mmol) of acetic acid, and 5 g (74 mmol) of 25% ammonia solution.[2]

-

Reaction Execution: Stir the reaction mixture at 80°C for 4 hours.[2]

-

Workup and Extraction: Upon completion, dilute the mixture with 30 mL of water and 50 mL of ether.[2] Subsequently, adjust the pH to above 11 by the slow dropwise addition of a 23% aqueous sodium hydroxide solution.[2] Separate the organic phase and wash it sequentially with water and a saturated aqueous sodium chloride solution.[2]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[2] Remove the ether by distillation under reduced pressure to yield the crude product.[2]

-

Purification: Purify the crude oily product by Kugelrohr distillation to obtain the final product, this compound, as a colorless oily liquid.[2]

Expected Yield and Purity

This protocol typically yields approximately 5.9 g of the target compound, corresponding to a yield of 96.0%.[2] The purity, as determined by high-performance liquid chromatography (HPLC), is generally around 94.0% (area percentage).[2]

Synthesis Workflow Diagram

Caption: A stepwise workflow for the synthesis of this compound.

Key Applications and Research Relevance

This compound is a valuable research chemical with diverse applications.[4]

-

Pharmaceutical Development: This compound is a crucial building block in the synthesis of various pharmaceuticals.[1] It is particularly significant in the development of drugs targeting neurological disorders.[1]

-

Agrochemical Formulations: It finds use in the formulation of agrochemicals, where it can enhance the efficacy of pesticides and herbicides, contributing to improved crop yields.[1]

-

Materials Science: The unique electronic properties of this compound make it a promising candidate for applications in materials science, especially in the creation of conductive polymers and organic electronics.[1]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][7]

-

Irritation: Causes skin irritation.[3]

Recommended Handling Procedures

-

Keep away from heat, sparks, open flames, and hot surfaces.[7]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Avoid breathing fumes, mist, or gas.

-

Use only in a well-ventilated area.

Storage Recommendations

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep the container tightly closed.[8]

-

Store at room temperature.[1]

Conclusion

This compound (CAS No. 72835-25-7) is a versatile and valuable chemical intermediate with significant potential in diverse scientific fields. Its utility as a building block in the synthesis of pharmaceuticals and advanced materials underscores its importance in modern chemical research. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a practical resource for scientists and researchers.

References

-

This compound | C6H5NS | CID 312733 - PubChem. (n.d.). Retrieved from [Link]

-

This compound - High purity | EN - Georganics. (n.d.). Retrieved from [Link]

-

CAS No : 72835-25-7| Chemical Name : this compound | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

2-(2-nitroanilino)-5-methylthiophene-3-Carbonitrile | Corey - Corey Organics. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 72835-25-7 [m.chemicalbook.com]

- 3. This compound | C6H5NS | CID 312733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 72835-25-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. This compound - High purity | EN [georganics.sk]

- 8. fishersci.com [fishersci.com]

5-Methylthiophene-2-carbonitrile: A Core Component in Advanced Pharmaceutical and Electronic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Methylthiophene-2-carbonitrile

This compound, systematically named according to IUPAC nomenclature as This compound , is a versatile heterocyclic compound that has garnered significant attention in both the pharmaceutical and materials science sectors.[1] Its unique molecular architecture, featuring a sulfur-containing aromatic thiophene ring substituted with a methyl group and a cyano group, provides a valuable scaffold for the synthesis of a diverse array of complex molecules.[1] This guide offers a comprehensive overview of its chemical properties, synthesis, and key applications, providing researchers and drug development professionals with the technical insights necessary to leverage this compound in their work.

The thiophene ring is a well-established pharmacophore in medicinal chemistry, known for its bioisosteric relationship with the benzene ring. This allows it to modulate the biological activity of molecules, often enhancing potency, selectivity, and pharmacokinetic profiles. Thiophene derivatives are integral to a number of FDA-approved drugs for a range of conditions, including neurological disorders, inflammation, and cardiovascular diseases.[2][3] In the realm of materials science, the electron-rich nature of the thiophene ring imparts favorable electronic properties, making its derivatives highly suitable for applications in organic electronics such as Organic Light-Emitting Diodes (OLEDs).[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and material fabrication.

Identifier and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 72835-25-7 | [1] |

| Molecular Formula | C₆H₅NS | [1] |

| Molecular Weight | 123.18 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [5] |

| Boiling Point | 73 °C | [5] |

| Density | ~1.16 g/cm³ (Predicted) | [5] |

| Refractive Index | 1.5540 to 1.5580 | [5] |

| Flash Point | 86 °C | [5] |

Spectroscopic Characterization

While specific experimental spectra for this compound were not found in the available literature, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene ring and the methyl protons. The two aromatic protons will likely appear as doublets in the aromatic region (typically δ 6.5-8.0 ppm), with their coupling constant indicating their ortho relationship. The methyl group protons would present as a singlet in the upfield region (typically δ 2.0-3.0 ppm).

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group will be found in the characteristic downfield region for nitriles (δ 115-125 ppm). The four carbons of the thiophene ring will have chemical shifts in the aromatic region (δ 120-150 ppm), and the methyl carbon will appear in the upfield aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by several key absorption bands. A sharp, strong band around 2220-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.[6] The aromatic C-H stretching vibrations of the thiophene ring are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group will be just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[6]

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) at an m/z of approximately 123. The fragmentation pattern would likely involve the loss of small molecules such as HCN. Liquid chromatography-mass spectrometry (LC-MS) analysis has confirmed a molecular ion peak [M-1]⁻ at m/z 122.[5]

Synthesis of this compound

A reliable and scalable synthesis is crucial for the accessibility of this compound for research and development. A common and effective method involves the conversion of 5-methyl-2-thiophenecarboxaldehyde.

Experimental Protocol: Synthesis from 5-Methyl-2-thiophenecarboxaldehyde[6]

This protocol describes the conversion of the aldehyde to the nitrile via an oxidative process.

Materials:

-

5-methyl-2-thiophenecarboxaldehyde

-

Sodium bromate (NaBrO₃)

-

Acetic acid

-

25% Ammonia solution

-

Diethyl ether

-

23% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Water

-

Saturated aqueous sodium chloride solution

Equipment:

-

50 mL three-necked round-bottomed flask

-

Magnetic stirrer

-

Reflux condenser

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Kugelrohr distillation apparatus

Procedure:

-

Reaction Setup: In a 50 mL three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 6.3 g (50 mmol) of 5-methyl-2-thiophenecarboxaldehyde, 3.0 g (20 mmol) of sodium bromate, 10 mL (174 mmol) of acetic acid, and 5 g (74 mmol) of 25% ammonia solution.[5]

-

Reaction: Stir the reaction mixture at 80 °C for 4 hours.[5]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with 30 mL of water and 50 mL of diethyl ether.[5]

-

Basification: Transfer the mixture to a separatory funnel and slowly add 23% aqueous sodium hydroxide solution dropwise until the pH of the aqueous layer is above 11.[5]

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and saturated aqueous sodium chloride solution.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Remove the diethyl ether by distillation under reduced pressure to yield the crude product.[5]

-

Purification: Purify the crude oily product by Kugelrohr distillation to obtain this compound as a colorless oil.[5] This procedure has been reported to yield the product with a purity of 94.0% (by HPLC) and in 96.0% yield.[5]

Causality of Experimental Choices:

-

Sodium bromate and acetic acid are used as the oxidizing agents to convert the aldehyde functional group into a nitrile.

-

Ammonia solution provides the nitrogen source for the nitrile group.

-

The reaction is heated to 80 °C to ensure a reasonable reaction rate.

-

The basic work-up with sodium hydroxide is to neutralize the acetic acid and to remove any acidic byproducts.

-

Kugelrohr distillation is a suitable purification method for small quantities of liquids with relatively high boiling points.

Applications in Drug Development and Medicinal Chemistry

The thiophene nucleus is a privileged scaffold in medicinal chemistry, and this compound serves as a key building block for the synthesis of various biologically active compounds.[2][3][4]

Precursor to Antipsychotic Agents

A significant application of thiophene derivatives is in the synthesis of atypical antipsychotics for the treatment of schizophrenia and bipolar disorder. While this compound itself is not the direct precursor, the closely related compound, 2-amino-5-methylthiophene-3-carbonitrile , is a key intermediate in the synthesis of the widely used drug, Olanzapine .[7][8]

The synthesis of this key intermediate often starts from propionaldehyde, sulfur, and malononitrile in a Gewald reaction.[7] The resulting 2-amino-5-methylthiophene-3-carbonitrile is then condensed with an o-halonitrobenzene derivative to construct the core structure of Olanzapine.[8] This highlights the importance of the substituted thiophene scaffold in accessing complex and therapeutically important molecules.

Caption: Role of a related thiophene in Olanzapine synthesis.

The structural features of the thiophene ring in such compounds are crucial for their interaction with biological targets, such as dopamine and serotonin receptors, which are implicated in the pathophysiology of schizophrenia.

Applications in Materials Science: Organic Electronics

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and chemical stability.[4] this compound can serve as a building block for the synthesis of more complex conjugated molecules used in OLEDs.

Building Block for Hole-Transporting Materials in OLEDs

In a typical OLED device, a hole-transporting layer (HTL) is essential for the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Thiophene derivatives are widely used in the design of HTL materials. The electron-donating nature of the thiophene ring facilitates hole transport.

Caption: Role as a precursor for OLED materials.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: It is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin irritation.[1]

-

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and materials science research. Its utility as a precursor for complex molecular structures, including those with therapeutic activity against neurological disorders and those with applications in advanced electronic devices, underscores its importance. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a foundation for researchers to explore its full potential in their respective fields. The continued investigation into the derivatives of this compound is likely to lead to further innovations in drug discovery and organic electronics.

References

-

The Royal Society of Chemistry. Thioester supporting info 09-08-12. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available at: [Link]

-

National Institutes of Health. Therapeutic importance of synthetic thiophene. Available at: [Link]

Sources

- 1. This compound | C6H5NS | CID 312733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 72835-25-7 [m.chemicalbook.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. Page loading... [guidechem.com]

- 8. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Data of 5-Methylthiophene-2-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiophene-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its thiophene core, substituted with a methyl and a nitrile group, provides a versatile scaffold for the synthesis of novel therapeutic agents and functional organic materials. A thorough understanding of its structural and electronic properties is paramount for its application, and this is primarily achieved through a comprehensive analysis of its spectroscopic data. This guide provides a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its molecular structure and serving as a practical reference for researchers in the field.

Molecular Structure and Key Spectroscopic Features

The structural integrity of this compound is elucidated through various spectroscopic techniques. Each method provides a unique piece of the puzzle, from the connectivity of atoms to the nature of the chemical bonds.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | H3 |

| ~6.8 | d | 1H | H4 |

| ~2.5 | s | 3H | -CH₃ |

Interpretation:

The ¹H NMR spectrum of this compound is expected to show three distinct signals. The two doublets in the aromatic region (~6.8-7.4 ppm) are characteristic of the two protons on the thiophene ring. The downfield shift of the H3 proton is attributed to the deshielding effect of the adjacent electron-withdrawing nitrile group. The singlet at approximately 2.5 ppm corresponds to the three protons of the methyl group.

Experimental Protocol for ¹H NMR:

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.[1]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[1]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C5 |

| ~138 | C3 |

| ~125 | C4 |

| ~115 | C2 |

| ~110 | -CN |

| ~15 | -CH₃ |

Interpretation:

The ¹³C NMR spectrum is expected to display six distinct signals, corresponding to the six unique carbon atoms in the molecule. The carbon atoms of the thiophene ring appear in the aromatic region, with their specific chemical shifts influenced by the substituents. The carbon of the nitrile group (-CN) typically resonates at a lower field. The upfield signal at approximately 15 ppm is characteristic of the methyl carbon.

Experimental Protocol for ¹³C NMR:

The procedure for obtaining a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences.[2]

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is generally required due to the lower natural abundance of the ¹³C isotope.[1]

-

Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3] A greater number of scans is usually necessary to achieve a good signal-to-noise ratio.

-

Processing: The data processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~2225 | Strong | C≡N stretch (nitrile) |

| ~1500-1600 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~800-900 | Strong | C-H out-of-plane bend |

Interpretation:

The IR spectrum of this compound will be dominated by a strong, sharp absorption band around 2225 cm⁻¹, which is characteristic of the nitrile (C≡N) stretching vibration. The presence of the thiophene ring is indicated by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1500-1600 cm⁻¹ region. The aliphatic C-H stretching and bending vibrations of the methyl group will also be present.

Experimental Protocol for FTIR:

Fourier Transform Infrared (FTIR) spectroscopy is a common method for obtaining IR spectra.[4]

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If the sample is a solid, a small amount (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) and pressed into a transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is a convenient method for both liquids and solids.

-

-

Background Spectrum: A background spectrum of the empty sample compartment (or the pure solvent/KBr) is recorded.

-

Sample Spectrum: The sample is placed in the instrument, and its spectrum is recorded.

-

Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for acquiring an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Mass Spectrometry Data:

| m/z | Interpretation |

| 123 | Molecular ion (M⁺) |

| 122 | [M-H]⁺ |

Source: ChemicalBook[5]

Interpretation:

The mass spectrum of this compound shows a molecular ion peak (M⁺) at an m/z of 123, which corresponds to its molecular weight.[6] A peak at m/z 122, corresponding to the loss of a hydrogen atom ([M-H]⁺), has also been reported.[5] Further fragmentation would likely involve the loss of the methyl group or cleavage of the thiophene ring, leading to other characteristic fragment ions.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

Electron Ionization is a common technique for the mass analysis of small, volatile organic molecules.[7][8]

-

Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The excess energy from the ionization process often causes the molecular ion to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

References

-

K. L. K. Jandciu, Electron Ionization for GC–MS, LCGC International, 2019 . [Link]

-

V. Srivastava, Ionization Methods in Mass Spec: Making Molecules Fly, Bitesize Bio, 2025 . [Link]

-

Chemical Instrumentation Facility, Iowa State University, NMR Sample Preparation. [Link]

- G. C. Levy, R. L. Lichter, G. L. Nelson, Carbon-13 Nuclear Magnetic Resonance Spectroscopy, 2nd ed., John Wiley & Sons, 1980.

-

Chemistry LibreTexts, 7: FT-IR Spectroscopy (Experiment). [Link]

-

Chemistry LibreTexts, 5.4: The 1H-NMR experiment. [Link]

- K. A. Rubinson, J. F. Rubinson, Contemporary Instrumental Analysis, Prentice Hall, 2000.

-

A. B. D. Nandiyanto, R. Oktiani, R. Ragadhita, How to Read and Interpret FTIR Spectroscope of Organic Material, Indonesian Journal of Science & Technology, 2019 , 4(1), 97-118. [Link]

-

K. L. Busch, Electron Ionization Sources: The Basics, Spectroscopy, 2006 , 21(7). [Link]

-

Chemistry LibreTexts, 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

EAG Laboratories, Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]

-

RTI Laboratories, FTIR Analysis. [Link]

-

Chemistry Steps, 13C Carbon NMR Spectroscopy. [Link]

-

Pacific BioLabs, FTIR - A Helpful Tool to Determine Chemical Composition. [Link]

-

R. A. de Graaf, D. L. Rothman, G. F. Mason, State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide, NMR in Biomedicine, 2003 , 16(6-7), 339-357. [Link]

-

University of Missouri-St. Louis, 13-C NMR Protocol for beginners AV-400. [Link]

-

Chemistry LibreTexts, Mass Spectrometry - Fragmentation Patterns. [Link]

-

E. E. Kwan, Lecture 13: Experimental Methods, Harvard University, 2011 . [Link]

-

SpectraBase, 5-Methylthiophene-2,3-dicarbonitrile. [Link]

-

Michigan State University, Mass Spectrometry. [Link]

-

CASPRE, 13C NMR Predictor. [Link]

- A. D. Bain, G. A. Facey, A Practical Guide to NMR Spectroscopy, Royal Society of Chemistry, 2018.

-

University of Cambridge, NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

N. Kochev, V. Paskaleva, I. Iliev, Prediction of 1H-NMR shifts with Ambit-HNMR software, Bulgarian Chemical Communications, 2021 , 53(2), 240-247. [Link]

-

MaChemGuy, How to predict the 13C NMR spectrum of a compound, YouTube, 2017 . [Link]

-

Chemistry LibreTexts, 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

ACD/Labs, NMR Prediction. [Link]

-

ChemAxon, NMR Predictor. [Link]

-

ResearchGate, Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

-

University of California, Davis, Interpretation of mass spectra. [Link]

-

NMRDB.org, Predict 13C carbon NMR spectra. [Link]

-

PubChem, this compound. [Link]

-

ResearchGate, How to predict IR Spectra? [Link]

-

Chemguide, FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Dr. A. K. Kushwaha, IR Spectra Predicting Tools, YouTube, 2023 . [Link]

-

NMRDB.org, Predict 1H proton NMR spectra. [Link]

-

NMRDB.org, Predict 1H proton NMR spectra. [Link]

-

Cheminfo.org, Infrared spectra prediction. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rtilab.com [rtilab.com]

- 5. This compound CAS#: 72835-25-7 [m.chemicalbook.com]

- 6. This compound | C6H5NS | CID 312733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the NMR Spectra of 5-Methylthiophene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 5-methylthiophene-2-carbonitrile, a versatile heterocyclic compound with applications in pharmaceutical development, agrochemical formulations, and material science.[1] As a key building block in organic synthesis, a thorough understanding of its structural features through NMR spectroscopy is paramount for researchers and drug development professionals. This document delves into the predicted ¹H and ¹³C NMR spectra of this compound, offering detailed interpretations and a robust experimental protocol for data acquisition.

The Foundational Principles of NMR Spectroscopy for Thiophene Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13), allowing for the precise mapping of a molecule's carbon-hydrogen framework.

For substituted thiophenes, such as this compound, the chemical shifts (δ) and coupling constants (J) of the ring protons and carbons are highly sensitive to the electronic effects of the substituents. The electron-donating methyl group (-CH₃) and the electron-withdrawing nitrile group (-C≡N) exert opposing influences on the electron density within the thiophene ring, leading to a characteristic and predictable NMR spectral pattern. Understanding these substituent effects is crucial for the accurate interpretation of the spectra.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to exhibit distinct signals corresponding to the methyl and thiophene ring protons. The interpretation of these signals is based on established principles of NMR spectroscopy and comparison with structurally similar compounds.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound with proton and carbon numbering.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~7.4 | d | 1H | H-3 | ~3.8 |

| ~6.8 | d | 1H | H-4 | ~3.8 |

| ~2.5 | s | 3H | -CH₃ | - |

s : singlet, d : doublet

Interpretation of the Predicted ¹H NMR Spectrum:

-

Thiophene Protons (H-3 and H-4): The two protons on the thiophene ring, H-3 and H-4, are expected to appear as doublets due to coupling with each other. The electron-withdrawing nitrile group at the C-2 position will significantly deshield the adjacent H-3 proton, causing it to resonate at a lower field (higher ppm value) compared to the H-4 proton. The typical coupling constant for adjacent protons on a thiophene ring is in the range of 3-6 Hz.

-

Methyl Protons (-CH₃): The three protons of the methyl group attached to C-5 are in the same chemical environment and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The electron-donating nature of the thiophene ring will shield these protons, causing them to resonate in the typical upfield region for methyl groups attached to aromatic systems.

This predicted pattern is consistent with the observed spectra of similar compounds like 5-methylthiophene-2-carboxaldehyde, where the aldehyde proton appears at a very downfield position, and the thiophene and methyl protons show comparable chemical shifts and multiplicities.[2]

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the four thiophene ring carbons, the methyl carbon, and the nitrile carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-5 |

| ~135 | C-3 |

| ~127 | C-4 |

| ~115 | C-2 |

| ~114 | -C≡N |

| ~15 | -CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Thiophene Ring Carbons: The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon bearing the methyl group (C-5) is expected to be the most downfield due to the combined effects of the sulfur atom and the methyl substituent. The carbon adjacent to the nitrile group (C-2) will also be significantly affected. The remaining two thiophene carbons (C-3 and C-4) will resonate at intermediate chemical shifts.

-

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the range of 110-125 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon is expected to be the most upfield signal in the spectrum, consistent with a typical sp³-hybridized carbon attached to an aromatic ring.

The prediction of these chemical shifts is based on the analysis of ¹³C NMR data for various substituted thiophenes.[3] The electron-withdrawing and -donating properties of the substituents play a crucial role in determining the final chemical shift values.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, a standardized experimental protocol is essential. The following steps provide a detailed methodology for sample preparation and data acquisition.

Workflow for NMR Analysis:

Caption: A streamlined workflow for the NMR analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be around 4-5 cm.[3]

-

Cap the NMR tube securely and ensure the exterior is clean.

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Tune and shim the probe to achieve a homogeneous magnetic field, which is critical for obtaining sharp spectral lines.

-

For ¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to approximately 12-15 ppm.

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds between scans.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Use a longer relaxation delay of 2-5 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate signal representation.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons for each resonance.

-

Trustworthiness and Self-Validating Protocols

The reliability of NMR data is contingent on meticulous experimental practice. The protocol described above is designed to be a self-validating system. The use of a high-purity, deuterated solvent with an internal standard ensures accurate chemical shift referencing. Proper shimming, verifiable by the sharp and symmetrical lineshape of the TMS signal, confirms the homogeneity of the magnetic field. For quantitative analysis, the integration of the ¹H NMR signals should correspond to the expected proton ratios of the molecule, providing an internal check on the sample's purity and the accuracy of the spectral acquisition.

Conclusion

This technical guide provides a detailed framework for understanding and acquiring the NMR spectra of this compound. While the presented spectral data is predictive, it is based on sound spectroscopic principles and data from analogous compounds. The comprehensive experimental protocol offers a reliable methodology for researchers to obtain high-quality spectra for this important synthetic intermediate. A thorough analysis of the ¹H and ¹³C NMR spectra is fundamental for the structural verification and quality assessment of this compound in any research or drug development endeavor.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

Page, T. F., Jr., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation. [Link]

Sources

FT-IR spectrum of 5-Methylthiophene-2-carbonitrile

An In-Depth Technical Guide to the FT-IR Spectrum of 5-Methylthiophene-2-carbonitrile

Introduction

This compound is a heterocyclic aromatic compound featuring a thiophene ring substituted with a methyl group and a nitrile group.[1][2] As a functionalized thiophene, it serves as a valuable building block in medicinal chemistry and materials science, where precise structural verification is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality assessment of such molecules. It provides a unique vibrational fingerprint, allowing for the identification of key functional groups and confirmation of molecular identity.

This technical guide offers a comprehensive analysis of the . Authored from the perspective of a Senior Application Scientist, it details the experimental methodology for acquiring a high-quality spectrum, provides a thorough interpretation of the principal absorption bands, and explains the underlying molecular vibrations. This document is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for routine characterization and in-depth structural analysis.

Molecular Structure and Expected Vibrational Modes

The structure of this compound dictates its infrared spectrum. The molecule is comprised of three key components, each with characteristic vibrational modes: the thiophene ring, the nitrile functional group (C≡N), and the methyl group (-CH₃).

Caption: Molecular structure of this compound highlighting the core functional groups.

The primary vibrational modes anticipated are:

-

C-H Stretching: Aromatic (=C-H) on the thiophene ring and aliphatic (-C-H) from the methyl group.

-

C≡N Stretching: A strong, characteristic vibration from the nitrile group.

-

C=C and C-C Stretching: Aromatic ring "breathing" and skeletal vibrations.

-

C-H Bending: In-plane and out-of-plane deformations for both aromatic and methyl C-H bonds.

-

C-S Stretching: Associated with the thiophene ring heteroatom.

Experimental Methodology: Acquiring the FT-IR Spectrum

A reliable spectrum is foundational to accurate interpretation. The following protocol describes a self-validating system for acquiring the , which exists as an oily liquid at room temperature.[3]

Instrumentation

A modern FT-IR spectrometer, such as a JASCO-6300 or Bruker RFS 100/s, is suitable for this analysis.[4] The instrument should be equipped with a deuterated triglycine sulfate (DTGS) detector for routine analysis in the mid-infrared range.

Sample Preparation: Neat Liquid Film Protocol

This method is chosen because the sample is a liquid, eliminating the need for solvents or KBr pellets which can introduce interfering signals or sample preparation artifacts.

-

Prepare Salt Plates: Use a pair of polished infrared-transparent salt plates (e.g., NaCl or KBr). Ensure they are clean and dry by wiping them with a lint-free cloth lightly dampened with a volatile solvent like anhydrous acetone or isopropanol, followed by gentle drying.

-

Acquire Background Spectrum: Place the clean, empty plates in the spectrometer's sample holder and acquire a background spectrum. This critical step measures the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts, which will be automatically subtracted from the sample spectrum. A minimum of 16 scans is recommended for a good signal-to-noise ratio.

-

Sample Application: Remove the plates from the spectrometer. Apply a single, small drop of this compound to the center of one plate.

-

Form the Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film. Avoid air bubbles. The ideal film thickness results in the most intense absorption band having a transmittance of ~10-20%.

-

Acquire Sample Spectrum: Immediately place the assembled plates into the sample holder and acquire the sample spectrum. Use the same acquisition parameters as the background scan to ensure valid subtraction.

Data Acquisition Parameters

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹ (Sufficient for resolving key functional group bands)

-

Number of Scans: 32 (Co-adding multiple scans improves the signal-to-noise ratio)

-

Apodization: Happ-Genzel (A standard function that provides good spectral resolution)

FT-IR Spectrum Interpretation and Discussion

The can be divided into distinct regions, each providing specific structural information.

Summary of Key Vibrational Frequencies

| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Functional Group |

| 3100–3050 | Weak to Medium | =C-H Stretch | Thiophene Ring |

| 2980–2850 | Weak to Medium | C-H Asymmetric & Symmetric Stretch | Methyl Group |

| 2240–2220 | Strong, Sharp | C≡N Stretch | Nitrile |

| 1600–1400 | Medium to Strong | C=C Aromatic Ring Stretch | Thiophene Ring |

| 1470–1440 | Medium | C-H Asymmetric Bend (Scissoring) | Methyl Group |

| 1380–1360 | Medium | C-H Symmetric Bend (Rocking) | Methyl Group |

| 1300–1000 | Medium to Weak | C-H In-Plane Bend | Thiophene Ring |

| 900–700 | Strong to Medium | C-H Out-of-Plane Bend | Thiophene Ring |

| 850–600 | Weak to Medium | C-S Stretch | Thiophene Ring |

High Wavenumber Region (4000–2500 cm⁻¹)

This region is dominated by C-H stretching vibrations.

-

Aromatic C-H Stretch (~3100–3050 cm⁻¹): The C-H bonds attached to the sp²-hybridized carbons of the thiophene ring give rise to absorption bands just above 3000 cm⁻¹.[5][6] These bands are typically of weak to medium intensity.[4] Their presence confirms the aromatic character of the heterocyclic ring.

-

Aliphatic C-H Stretch (~2980–2850 cm⁻¹): Absorptions appearing just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations within the methyl (-CH₃) group.[7][8] Both asymmetric and symmetric stretching modes are expected in this range, confirming the presence of the methyl substituent.

Nitrile and Triple Bond Region (2500–2000 cm⁻¹)

-

C≡N Stretch (~2240–2220 cm⁻¹): The most prominent and diagnostically significant peak in this spectrum is the nitrile stretch. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[9] The conjugation of the nitrile group with the π-electron system of the thiophene ring slightly lowers the frequency compared to saturated nitriles.[10] This band is characteristically strong and sharp due to the large change in dipole moment during the C≡N bond vibration, making it an unmistakable marker for the nitrile functional group.[9]

Fingerprint Region (1600–600 cm⁻¹)

This complex region contains a wealth of structural information from various stretching and bending vibrations.

-

Thiophene Ring C=C Stretching (~1600–1400 cm⁻¹): A series of bands in this region corresponds to the C=C stretching vibrations within the aromatic ring. For 2-substituted thiophenes, characteristic bands are often observed near 1530, 1450, and 1350 cm⁻¹.[4][11] The exact positions are sensitive to the electronic effects of the substituents.

-

Methyl Group C-H Bending (~1450 cm⁻¹ and ~1370 cm⁻¹): The asymmetric C-H bending (scissoring) of the methyl group typically appears around 1470-1450 cm⁻¹, potentially overlapping with a ring stretch.[8] A distinct symmetric C-H bend (rocking) is expected around 1370-1350 cm⁻¹.[12]

-

C-H Bending Vibrations (~1300–700 cm⁻¹): This area includes C-H in-plane bending vibrations (1300–1000 cm⁻¹) and C-H out-of-plane (oop) bending vibrations (900–700 cm⁻¹).[4][13] The oop bands are often strong and their positions are highly diagnostic of the substitution pattern on the aromatic ring.[5]

-

C-S Stretching Modes (~850–600 cm⁻¹): Vibrations involving the carbon-sulfur bond of the thiophene ring are expected at lower frequencies. These bands can be weak and may be coupled with other ring deformations.[4][11]

Analytical Workflow Diagram

The logical flow from sample handling to final structural confirmation is a cornerstone of good laboratory practice.

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

The provides a definitive fingerprint for its molecular structure. The key diagnostic features are the sharp, intense nitrile (C≡N) absorption around 2230 cm⁻¹, the aromatic C-H stretches above 3000 cm⁻¹, and the aliphatic C-H stretches from the methyl group below 3000 cm⁻¹. The complex fingerprint region further corroborates the structure with characteristic bands for thiophene ring stretching and C-H bending vibrations. By following a robust experimental protocol and a systematic approach to interpretation, FT-IR spectroscopy serves as a rapid, reliable, and powerful tool for verifying the identity and purity of this important chemical intermediate, ensuring its suitability for applications in research and development.

References

- BenchChem. (2025).

- Mary, Y. S., & Balachandran, V. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 8(1), 40-50.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 11, 2026, from [Link]

- Ibrahim, M., & Ali, H. S. (2017). A Theoretical Study of 2-Carbaldehyde Oxime-5-Nitrothiophene Molecule with Experimental Verification. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 123-133.

- Sone, T., & Abe, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 83, 1221-1224.

- Wade, Jr., L.G. (2003). Characteristic Group Vibrations of Organic Molecules.

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene. Retrieved January 11, 2026, from [Link]

-

GSRS. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 11, 2026, from [Link]

-

OpenStax. (2023). Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound | C6H5NS | CID 312733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound CAS#: 72835-25-7 [m.chemicalbook.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

Foreword: Charting the Analytical Landscape of a Versatile Heterocycle

An In-Depth Technical Guide to the Mass Spectrometry of 5-Methylthiophene-2-carbonitrile

This compound is a heterocyclic compound of significant interest, serving as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and materials for organic electronics.[1] Its unique structure, featuring a sulfur-containing aromatic thiophene ring, a methyl substituent, and a cyano group, imparts distinct chemical properties that necessitate robust analytical characterization.[1][2] Mass spectrometry (MS) stands as the premier technique for the unambiguous identification and quantification of this molecule. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, moving beyond procedural steps to elucidate the fundamental principles and strategic decisions that underpin a successful analysis. It is designed for researchers and drug development professionals who require not just data, but a comprehensive understanding of the molecule's journey through the mass spectrometer.

Foundational Principles: Ionization and Separation Strategies

The successful mass spectrometric analysis of any compound begins with the selection of an appropriate ionization technique and, when necessary, a coupled separation method. The physicochemical properties of this compound—a relatively volatile, thermally stable organic molecule with moderate polarity—make it amenable to several approaches.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Fragmentation

For volatile and thermally stable compounds, GC-MS is often the method of choice. The key decision in GC-MS is the ionization method, with Electron Ionization (EI) being the most common.

-

Expertise in Action: Why Electron Ionization (EI)? EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[4][5] This process is highly energetic, leading not only to the formation of a molecular ion (the intact molecule with one electron removed) but also to extensive and reproducible fragmentation.[6] For structural elucidation, this is invaluable. The resulting fragmentation pattern serves as a chemical "fingerprint," which can be compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for confident identification.[7][8] While softer ionization methods might preserve the molecular ion, they would rob us of the rich structural detail needed for unambiguous confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS): A Softer Approach for Complex Matrices

When analyzing this compound in complex matrices (e.g., biological fluids, reaction mixtures) or as part of a workflow with less volatile compounds, LC-MS becomes the superior choice.

-

Expertise in Action: Choosing Between APCI and ESI The two most common ionization sources for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

-

Electrospray Ionization (ESI): A soft ionization method ideal for polar, thermally labile, and high molecular weight compounds.[4][9] While this compound could be analyzed by ESI, its moderate polarity means it may not ionize with high efficiency. Furthermore, the use of acetonitrile as a common mobile phase can sometimes lead to the reduction of nitrile groups in the ESI source, creating adducts and complicating spectral interpretation.[10]

-

Atmospheric Pressure Chemical Ionization (APCI): This technique is better suited for less polar, more volatile analytes that are amenable to GC.[5][11] APCI involves a corona discharge that ionizes the solvent vapor, which in turn ionizes the analyte molecules via proton transfer or charge exchange.[12] This process is more energetic than ESI, yielding a robust molecular ion peak with minimal fragmentation, making it an excellent choice for quantitative studies of this compound where the primary goal is to monitor the intact molecule.

-

Experimental Protocol: A Validated GC-MS Methodology

This section provides a detailed, self-validating protocol for the analysis of this compound using GC-MS with Electron Ionization. The causality for each parameter is explained to ensure adaptability and robust performance.

Sample Preparation

-

Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

-

Rationale: These solvents are highly volatile, ensuring they are quickly removed in the GC inlet and do not interfere with the analyte peak. They also provide good solubility for the target compound.

-

-

Concentration: Prepare a stock solution at 1 mg/mL. Create a working solution by diluting to 1-10 µg/mL.

-

Rationale: This concentration range is typically sufficient to produce a strong signal without overloading the GC column or the MS detector, ensuring good peak shape and spectral quality.

-

Instrumentation and Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column, providing high sensitivity for trace-level analysis. A split injection could be used for higher concentrations to prevent column overload.[13] |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without causing thermal degradation. |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas that provides good chromatographic efficiency. A constant flow rate ensures reproducible retention times. |